

# Application Notes and Protocols for UNC-2170 maleate in 53BP1 Immunoprecipitation

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## Compound of Interest

Compound Name: *UNC-2170 maleate*

Cat. No.: *B10765200*

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## Introduction

UNC-2170 is a fragment-like small molecule that acts as a functionally active ligand for the p53-binding protein 1 (53BP1).[1] It specifically targets the tandem tudor domain of 53BP1, which is responsible for recognizing and binding to histone H4 dimethylated on lysine 20 (H4K20me2), a key epigenetic mark at sites of DNA double-strand breaks (DSBs).[2] By binding to this domain, UNC-2170 competitively inhibits the interaction of 53BP1 with its histone ligand, thereby functioning as a 53BP1 antagonist.[2] This property makes UNC-2170 a valuable tool for studying the role of 53BP1 in the DNA damage response (DDR) and for investigating the protein-protein interactions involving 53BP1.

These application notes provide detailed protocols for utilizing **UNC-2170 maleate** in immunoprecipitation (IP) experiments to study 53BP1 and its interactome. The protocols cover both the treatment of cells with UNC-2170 prior to lysis and the addition of the compound to cell lysates to disrupt 53BP1 protein complexes.

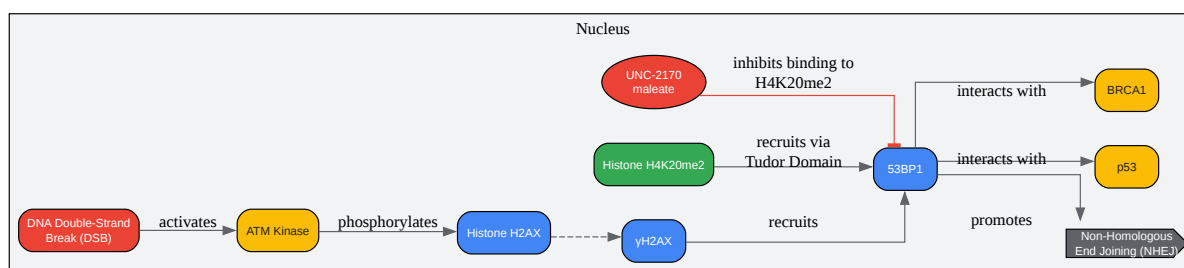
## Data Presentation

### Quantitative Data for UNC-2170

| Parameter                               | Value  | Reference |
|---|--|-----------|
| IC <sub>50</sub>                        | 29 $\mu$ M   | [1]       |
| K <sub>d</sub>                          | 22 $\mu$ M   | [1][3]    |
| Selectivity                             | >17-fold for 53BP1 over nine other methyl-lysine reader proteins | [1][3]    |
| Cellular Concentration for CSR Assay    | 30-100 $\mu$ M   | [1]       |
| Concentration to Increase Soluble 53BP1 | 500 $\mu$ M  | [1]       |

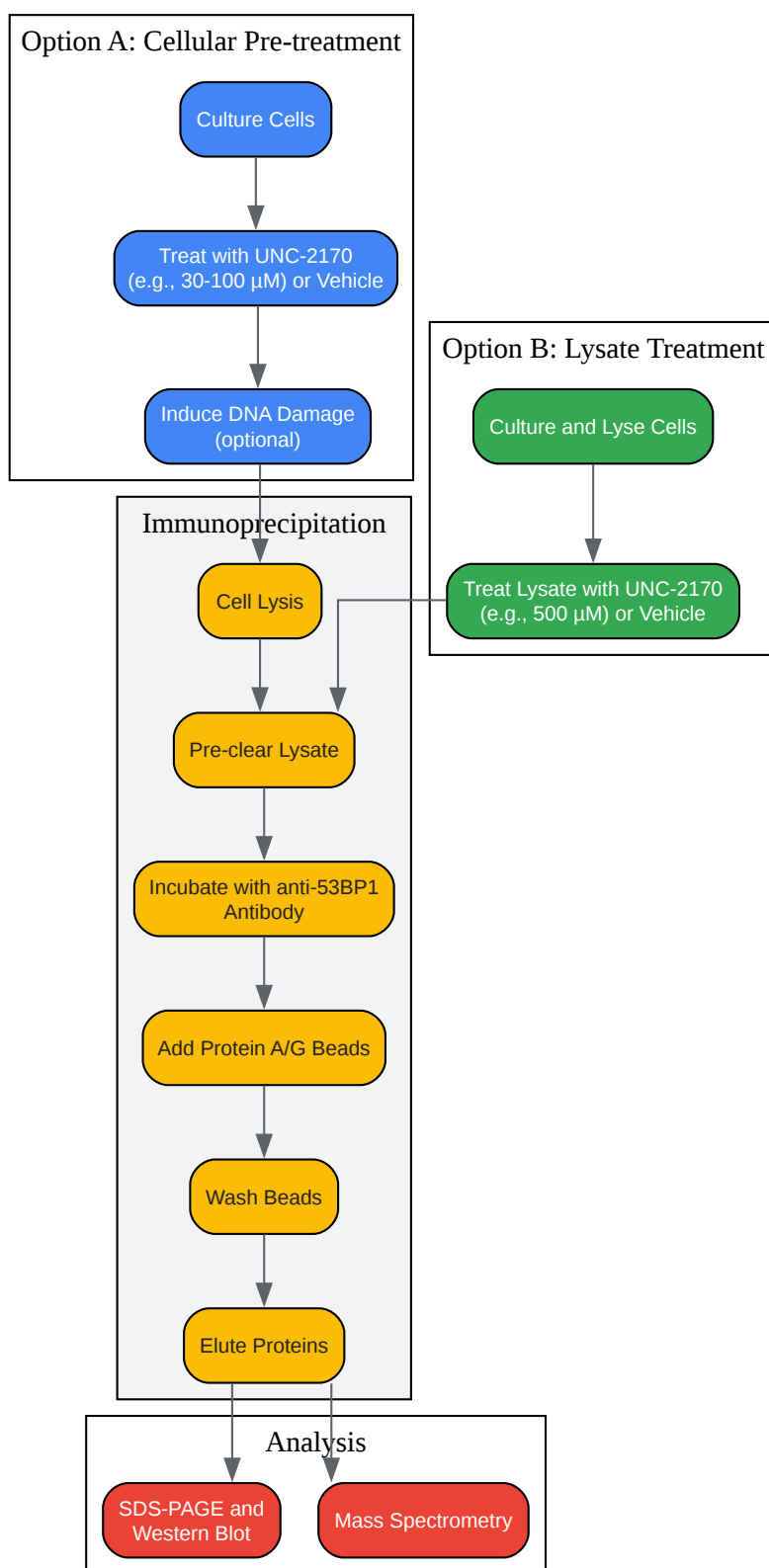
## Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of 53BP1 in the DNA damage response and the experimental workflow for immunoprecipitation using **UNC-2170 maleate**.



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Caption: 53BP1 signaling pathway in the DNA damage response.



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Caption: Experimental workflow for 53BP1 immunoprecipitation with UNC-2170.

## Experimental Protocols

### Protocol 1: Immunoprecipitation of 53BP1 after Cellular Treatment with UNC-2170 maleate

This protocol is designed to investigate the effect of UNC-2170 on 53BP1 interactions within a cellular context.

#### Materials:

- Cells of interest (e.g., U2OS, HeLa)
- **UNC-2170 maleate** (stock solution in DMSO)
- Vehicle control (DMSO)
- Complete cell culture medium
- Ice-cold Phosphate-Buffered Saline (PBS)
- Lysis Buffer (e.g., RIPA buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, supplemented with protease and phosphatase inhibitors)
- Anti-53BP1 antibody (validated for IP)
- Isotype control IgG
- Protein A/G magnetic beads or agarose slurry
- Wash Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.1% NP-40)
- Elution Buffer (e.g., 1X SDS-PAGE sample buffer)

#### Procedure:

- Cell Culture and Treatment:
  - Plate cells and grow to 70-80% confluency.

- Treat cells with the desired concentration of **UNC-2170 maleate** (e.g., 30-100  $\mu$ M) or an equivalent volume of DMSO (vehicle control) for the desired time (e.g., 2-4 hours).
- Optional: Induce DNA damage (e.g., with etoposide or ionizing radiation) during the last hour of UNC-2170 treatment.
- Cell Lysis:
  - Aspirate the culture medium and wash the cells once with ice-cold PBS.
  - Add ice-cold Lysis Buffer to the plate and incubate on ice for 10-15 minutes.
  - Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
  - Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
  - Transfer the supernatant (cleared lysate) to a new pre-chilled tube.
- Protein Concentration Determination:
  - Determine the protein concentration of the cleared lysate using a standard protein assay (e.g., BCA assay).
- Pre-clearing the Lysate:
  - To 500-1000  $\mu$ g of protein lysate, add 20-30  $\mu$ L of Protein A/G bead slurry.
  - Incubate on a rotator for 1 hour at 4°C.
  - Pellet the beads by centrifugation or using a magnetic rack and transfer the supernatant to a new tube.
- Immunoprecipitation:
  - To the pre-cleared lysate, add the anti-53BP1 antibody (use manufacturer's recommended amount, typically 1-5  $\mu$ g).
  - In a parallel tube, add an equivalent amount of isotype control IgG to a separate aliquot of pre-cleared lysate as a negative control.

- Incubate on a rotator for 2-4 hours or overnight at 4°C.
- Capture of Immune Complexes:
  - Add 30-50 µL of Protein A/G bead slurry to each tube.
  - Incubate on a rotator for 1-2 hours at 4°C.
- Washing:
  - Pellet the beads and discard the supernatant.
  - Wash the beads three times with 1 mL of ice-cold Wash Buffer. After the final wash, carefully remove all residual buffer.
- Elution:
  - Resuspend the beads in 30-50 µL of 1X SDS-PAGE sample buffer.
  - Boil the samples at 95-100°C for 5-10 minutes to elute the proteins.
  - Pellet the beads, and the supernatant containing the eluted proteins is ready for analysis.

## Protocol 2: Immunoprecipitation of 53BP1 with UNC-2170 maleate Treatment in Lysate

This protocol is designed to disrupt existing 53BP1 protein-protein interactions in the cell lysate.

Procedure:

- Cell Culture and Lysis:
  - Follow steps 1 and 2 from Protocol 1 (without the UNC-2170 treatment of cells).
- Protein Concentration Determination:
  - Follow step 3 from Protocol 1.

- Lysate Treatment with UNC-2170:
  - To 500-1000 µg of cleared lysate, add **UNC-2170 maleate** to a final concentration of up to 500 µM.<sup>[1]</sup>
  - To a control lysate, add an equivalent volume of DMSO.
  - Incubate on a rotator for 1 hour at 4°C.
- Immunoprecipitation and Downstream Steps:
  - Proceed with steps 4-8 from Protocol 1 (Pre-clearing, Immunoprecipitation, Capture, Washing, and Elution).

## Analysis

The eluted proteins can be analyzed by:

- SDS-PAGE and Western Blotting: To confirm the immunoprecipitation of 53BP1 and to probe for the presence or absence of known interacting partners.
- Mass Spectrometry: To identify novel interacting partners of 53BP1 that are displaced by UNC-2170.

By comparing the results from the UNC-2170-treated samples with the vehicle-treated controls, researchers can gain insights into the 53BP1 interactome and the specific interactions that are dependent on the tudor domain.

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## References

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